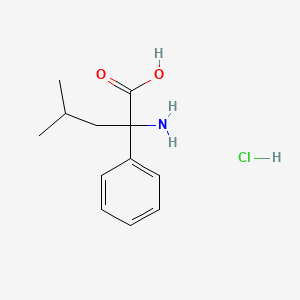
2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methyl-2-phenylpentanoic acid hydrochloride, also known as MPHP HCl, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a synthetic stimulant drug that belongs to the cathinone class of compounds. MPHP HCl has been found to have various effects on the central nervous system, making it a promising candidate for research in areas such as neuroscience and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride plays a crucial role in the synthesis of complex amino acids and their derivatives. One study illustrates the synthesis of L-forms of related amino acids, highlighting procedures for the synthesis and resolution of these compounds. This involves the conversion of diethyl compounds to corresponding malonic acids and their decarboxylation to acetyl-L-Amp and L-App, used in the synthesis of AM-toxins (Shimohigashi, Lee, & Izumiya, 1976). Another research effort focuses on creating tetrazole-containing derivatives, utilizing the reactivity of terminal amino and carboxy groups for the preparation of pharmacologically active compounds (Putis, Shuvalova, & Ostrovskii, 2008).
Structural Analysis and Characterization
The structural determination of derivatives is vital for understanding their potential applications. For instance, the X-ray structure determination of a new amino acid component of bestatin, a derivative of this compound, reveals the stereochemistry essential for its activity as an inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).
Antimicrobial and Anticancer Applications
Further research has led to the development of Schiff base organotin(IV) complexes with antimicrobial and anticancer properties. These complexes, derived from amino acetate functionalized compounds, exhibit significant cytotoxicity against various human tumor cell lines, showcasing the potential of this compound derivatives in the development of new anticancer drugs (Basu Baul et al., 2009).
Antimetabolite Research
Compounds derived from this compound have been explored for their role as antimetabolites, interfering with the metabolic processes of microorganisms. This includes the isolation of 2-Amino-4-keto-3-methylpentanoic acids from Bacillus cereus fermentations, which act as vitamin B12 antimetabolites. Such studies open new avenues for understanding microbial metabolism and developing novel antimicrobial strategies (Perlman et al., 1977).
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-4-methyl-2-phenylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)8-12(13,11(14)15)10-6-4-3-5-7-10;/h3-7,9H,8,13H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHSBBCAGFNIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2893022.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2893023.png)
![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2893025.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2893026.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2893028.png)
![1-(2-methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2893030.png)

![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2893033.png)



![6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2893042.png)